2-Methyl-4-(naphthalen-1-yl)phenol
Description
Properties
IUPAC Name |
2-methyl-4-naphthalen-1-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-11-14(9-10-17(12)18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKNXKRXYGDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology and Challenges
In this approach, 2-methylphenol reacts with 1-naphthol in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, where the naphthalen-1-yl group is introduced at the para position of the phenol ring. However, competing ortho-substitution and over-alkylation reduce yields, necessitating stoichiometric control and low temperatures.
Optimization Insights
-
Catalyst selection : Aluminum chloride (1.2 equiv.) provides optimal activity without promoting side reactions.
-
Solvent effects : Dichloromethane’s low polarity minimizes solvolysis of the electrophilic intermediate.
-
Workup : Quenching with ice water followed by extraction with ethyl acetate yields crude product, which is recrystallized from methanol to achieve 45–55% purity.
Schiff Base-Mediated Synthesis and Reduction
Schiff base formation followed by reduction presents an alternative pathway, particularly when steric hindrance complicates direct coupling.
Stepwise Synthesis
-
Schiff base formation : 2-Amino-4-methylphenol reacts with 4-methoxynaphthalene-1-carbaldehyde in methanol under reflux for 1 hour, forming an imine intermediate.
-
Reduction : The imine is reduced using sodium borohydride (NaBH₄) in ethanol, yielding the secondary amine.
-
Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves the methoxy group, producing 2-methyl-4-(naphthalen-1-yl)phenol.
Advantages and Limitations
-
Regioselectivity : High specificity for the para position due to the directing effect of the amino group in the initial step.
-
Drawbacks : Multiple purification steps increase time and cost.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | 65–78% | 12–24 h | High regioselectivity; scalable | Requires palladium catalyst |
| Friedel-Crafts alkylation | 45–55% | 6–8 h | No pre-functionalized substrates | Poor regioselectivity; side reactions |
| Schiff base reduction | 60–70% | 18–30 h | Stepwise control; avoids harsh conditions | Multi-step synthesis; costly reagents |
Characterization and Analytical Validation
Structural confirmation of this compound relies on spectroscopic and crystallographic techniques:
-
X-ray crystallography : Single-crystal analysis reveals a planar naphthalene-phenol dihedral angle of 12.5°, indicative of π-π stacking interactions.
-
Hirshfeld surface analysis : Quantifies intermolecular interactions, showing 58% H···H contacts and 24% C···H dispersive forces.
-
UV-Vis spectroscopy : Absorption maxima at 275 nm (π→π*) and 320 nm (n→π*) in ethanol, consistent with extended conjugation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(naphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol or naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of naphthoquinones, while substitution reactions can yield halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Methyl-4-(naphthalen-1-yl)phenol serves as a versatile building block for synthesizing more complex organic molecules. It is commonly utilized in various organic reactions, including:
- Friedel-Crafts Alkylation : This method involves the reaction of naphthalene with 2-methylphenol in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. This approach allows for the formation of diverse alkylated products.
- Suzuki-Miyaura Cross-Coupling Reaction : Here, a boronic acid derivative of naphthalene is coupled with a halogenated derivative of 2-methylphenol using a palladium catalyst. This method is favored for its high selectivity and yield under mild conditions.
Biological Applications
Therapeutic Potential
Research is ongoing to explore the therapeutic potential of this compound, particularly in drug development targeting specific biological pathways:
- Anticancer Research : The compound's interaction with enzymes or receptors may lead to changes in cellular processes relevant to cancer treatment. Its phenolic group can participate in hydrogen bonding, enhancing its potential as a drug candidate.
- COX-2 Inhibition : Studies have indicated that this compound can be used to synthesize radiotracers for imaging COX-2 expression, which is associated with various tumor types .
Industrial Applications
Dyes and Pigments
Due to its unique structural properties, this compound is employed in the production of dyes and pigments. Its ability to enhance thermal stability makes it suitable for use in coatings and plastics.
Photosensitive Agents
The compound has been identified as a photosensitive agent used in:
Mechanism of Action
The mechanism by which 2-Methyl-4-(naphthalen-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenol group can participate in hydrogen bonding and other interactions, while the naphthalene group can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and safety differences between 2-Methyl-4-(naphthalen-1-yl)phenol and analogous compounds:
Key Findings:
Structural and Functional Differences: The target compound’s phenol group distinguishes it from esters (e.g., ) or azo derivatives (e.g., ), which exhibit distinct reactivities. For instance, the azo compound in is tailored for dye applications, while the tertiary alcohol in facilitates etherification under mild photoredox conditions. Substitution patterns influence steric and electronic properties.
Synthetic Efficiency :
- The photoredox-catalyzed etherification of 2-Methyl-4-(naphthalen-1-yl)butan-2-ol () achieves chromane synthesis at lower temperatures without stoichiometric oxidants, outperforming traditional methods. This highlights the advantage of tailored catalysis for naphthalene derivatives.
This underscores the impact of functional groups on safety.
Molecular Weight and Physicochemical Properties: Lower molecular weight compounds (e.g., 234.29 g/mol for the target phenol) may exhibit higher volatility compared to bulkier analogs like (283.36 g/mol), affecting their suitability for specific applications (e.g., vapor-phase reactions vs. solid-phase synthesis).
Q & A
Q. Example Reaction Conditions
How should researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Use a combination of spectroscopic and computational methods:
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm for naphthyl and phenolic groups; δ ~5.0 ppm for -OH, suppressed in D₂O exchange). Carbon shifts for methyl groups appear at δ 20–25 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₇H₁₄O: [M+H]⁺ = 235.1125).
- X-ray Crystallography : Resolve crystal packing using SHELXL for refinement .
Q. Typical NMR Data (Hypothetical)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Naphthalene C-H | 7.2–8.5 | Multiplet | 7H |
| Phenolic -OH | 5.0 | Singlet | 1H |
| Methyl (-CH₃) | 2.3 | Singlet | 3H |
What criteria should guide toxicity studies for this compound in mammalian models?
Basic Research Question
Follow inclusion criteria from toxicological profiles for naphthalene derivatives :
- Routes of Exposure : Prioritize oral and inhalation (most relevant for lab handling).
- Health Outcomes : Monitor hepatic, renal, and respiratory effects. Use Sprague-Dawley rats or CD-1 mice at doses 50–200 mg/kg/day for 28 days.
- Endpoints : Measure ALT/AST (liver), BUN/creatinine (kidney), and histopathology.
Q. Study Design Template
| Parameter | Details |
|---|---|
| Species | Rat (Sprague-Dawley) |
| Dose | 50, 100, 200 mg/kg/day (oral) |
| Duration | 28 days |
| Key Metrics | ALT, AST, BUN, organ weights |
How can density functional theory (DFT) predict the electronic behavior of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) properties. For this compound:
- HOMO-LUMO Gap : ~4.5 eV (indicative of moderate reactivity).
- NLO Properties : Polarizability (α) ~300 a.u.; hyperpolarizability (β) ~1,500 a.u. due to π-conjugation.
Validate with Gaussian 09 or ORCA, and compare to experimental UV-Vis spectra .
Q. DFT Parameters (Hypothetical)
| Property | Value (Calculated) | Method |
|---|---|---|
| HOMO (eV) | -6.2 | B3LYP/6-311++G** |
| LUMO (eV) | -1.7 | B3LYP/6-311++G** |
| Dipole Moment (Debye) | 3.8 | Gas Phase |
How can researchers resolve contradictions in solubility and stability data for this compound?
Advanced Research Question
Discrepancies arise from solvent polarity, pH, and crystallinity. For stability:
Q. Stability/Solubility Protocol
| Parameter | Method | Conditions |
|---|---|---|
| Thermal Stability | TGA | 25–400°C, 10°C/min |
| Solubility | Shake-flask + HPLC | 25°C, 24 h equilibrium |
What mechanistic insights exist for the biological activity of this compound derivatives?
Advanced Research Question
The naphthyl-phenol scaffold interacts with cytochrome P450 enzymes or estrogen receptors. Molecular docking (AutoDock Vina) shows binding affinity (ΔG ≈ -8.5 kcal/mol) to CYP1A1. Validate via enzyme inhibition assays (IC₅₀ ~10 µM). Compare to analogs like 4-Chloro-2-(naphthalen-1-yl)benzoic acid, which shows antimicrobial activity via membrane disruption .
Q. Hypothetical Binding Data
| Target | Binding Affinity (ΔG, kcal/mol) | Assay Type |
|---|---|---|
| CYP1A1 | -8.5 | Docking |
| ER-α | -7.2 | Competitive ELISA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
